1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Description

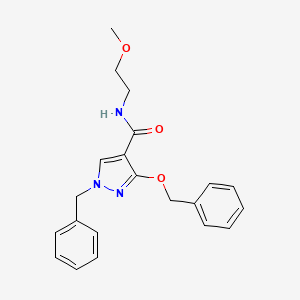

1-Benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by three distinct substituents:

- Position 1: A benzyl group (C₆H₅CH₂-), contributing to lipophilicity.

- Position 3: A benzyloxy group (C₆H₅CH₂O-), enhancing steric bulk and aromatic interactions.

Its molecular formula is C₂₁H₂₅N₃O₃ (MW: 367.44 g/mol).

Properties

IUPAC Name |

1-benzyl-N-(2-methoxyethyl)-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-26-13-12-22-20(25)19-15-24(14-17-8-4-2-5-9-17)23-21(19)27-16-18-10-6-3-7-11-18/h2-11,15H,12-14,16H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISOBOWXUMIOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CN(N=C1OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Attachment of the benzyloxy group: This step involves the reaction of the pyrazole derivative with benzyl alcohol in the presence of a dehydrating agent such as phosphorus oxychloride.

Incorporation of the methoxyethyl group: This can be done through an alkylation reaction using 2-methoxyethyl chloride and a base.

Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an amine, such as ammonia or a primary amine, to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the carboxamide group.

Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and various solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate specific biological pathways and targets.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazole derivatives from the evidence:

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity :

- The target compound’s benzyl and benzyloxy groups increase lipophilicity compared to Penthiopyrad (methyl, trifluoromethyl) and ’s compound (methoxybenzyl). This may enhance membrane permeability but reduce aqueous solubility .

- The 2-methoxyethyl chain in the target compound introduces moderate polarity, contrasting with the fully aromatic furan group in ’s analog.

Electronic Effects: Trifluoromethyl (in Penthiopyrad) and nitro (in ’s compound) groups are electron-withdrawing, stabilizing the pyrazole ring and enhancing reactivity.

Bioactivity Implications :

- Penthiopyrad’s thienyl substituent and trifluoromethyl group are critical for its pesticidal activity, whereas the target compound’s benzyl and methoxyethyl groups may favor interactions with eukaryotic targets (e.g., enzymes or receptors in medicinal chemistry) .

Research Findings from Comparative Analysis:

- Synthetic Routes : While synthesis details for the target compound are absent, methods for analogous pyrazoles (e.g., hypervalent iodine-mediated cyclizations ) suggest feasible pathways.

- Characterization: IR and NMR data from highlight diagnostic peaks for benzyloxy (C-O stretch ~1250 cm⁻¹) and carboxamide (C=O ~1650 cm⁻¹), which would apply to the target compound .

- Stability : The absence of electron-withdrawing groups in the target compound may reduce oxidative stability compared to nitro- or trifluoromethyl-substituted analogs .

Biological Activity

1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a pyrazole ring and various substituents, suggests diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains:

- A pyrazole ring , which is known for its biological activity.

- Benzyl and benzyloxy groups that enhance lipophilicity, potentially improving membrane permeability.

- A methoxyethyl side chain that may influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity . The mechanism often involves modulation of critical signaling pathways such as the mTOR pathway, which plays a vital role in cell growth and proliferation.

Case Study:

A study focusing on similar pyrazole compounds reported their ability to inhibit mTORC1 activity and induce autophagy in cancer cells. This suggests that this compound may also disrupt autophagic flux under nutrient-deficient conditions, selectively targeting cancer cells while sparing normal cells .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antiproliferative | mTORC1 inhibition, autophagy modulation |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Anticancer | Autophagy disruption, metabolic stability |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , showing efficacy against various bacterial strains. The presence of the benzyloxy group is thought to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It could interact with specific receptors, altering their activity and downstream signaling.

- Signal Transduction Pathways: By influencing pathways like mTORC1, the compound can affect cell cycle progression and apoptosis.

Research Findings

Several studies have highlighted the potential of pyrazole derivatives in drug development:

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions starting with pyrazole core formation via condensation of hydrazine derivatives with β-ketoesters. Subsequent benzylation (60–80°C, K₂CO₃ in DMF) and introduction of the methoxyethyl group via nucleophilic substitution are critical. Optimization includes solvent polarity adjustments (e.g., DMF for coupling reactions), catalyst screening (e.g., triethylamine for amide bond formation), and real-time monitoring via TLC/HPLC to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 405.1904 [M+H]⁺), while ¹H/¹³C NMR identifies substituent positions (e.g., δ 7.2–7.5 ppm for benzyl aromatic protons). Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer : Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the carboxamide group. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify primary degradation pathways (e.g., de-benzylation). Degradation products are quantified via peak area normalization .

Advanced Research Questions

Q. How does the substitution pattern (e.g., benzyloxy vs. methoxyethyl groups) influence biological activity, and what SAR data support these findings?

- Methodological Answer : Comparative SAR studies on analogs show that the benzyloxy group increases lipophilicity (logP ~2.3), enhancing membrane permeability, while the methoxyethyl chain improves aqueous solubility (0.12 mg/mL in PBS). Biological assays (e.g., kinase inhibition) reveal IC₅₀ shifts from 8.2 μM (morpholinoethyl analog) to 12.4 μM (methoxyethyl variant), highlighting substituent-dependent potency .

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., apoptosis induction vs. non-canonical pathways)?

- Methodological Answer : Discrepancies may arise from cell-type-specific target expression. Resolve via siRNA knockdown of suspected proteins (e.g., Bcl-2) paired with transcriptomic profiling. Dose-response curves across cell lines (e.g., IC₅₀ 5–20 μM in HeLa vs. MCF-7) clarify context-dependent effects. Cross-validation with Western blotting (e.g., caspase-3 cleavage) is essential .

Q. What computational approaches predict target engagement, and how are they experimentally validated?

- Methodological Answer : Molecular docking (AutoDock Vina) into homology models of kinases (e.g., EGFR) predicts binding poses (ΔG ≤ -8 kcal/mol). Validate via surface plasmon resonance (SPR) for binding affinity (KD) and cellular thermal shift assays (CETSA) for target engagement. Discrepancies >2 log units between predicted and observed IC₅₀ warrant force field refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.